2-[4-(1,2,4-Triazol-1-yl)butoxy]benzonitrile
Overview
Description
2-[4-(1,2,4-Triazol-1-yl)butoxy]benzonitrile is a chemical compound that features a 1,2,4-triazole ring, a butoxy group, and a benzonitrile moiety. This compound is part of a broader class of triazole derivatives, which are known for their diverse applications in medicinal chemistry, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of 1H-1,2,4-triazole and an O-tosyloxazoline derivative, followed by an oxazoline ring-opening reaction and oxidation .
Industrial Production Methods
Industrial production methods for this compound often involve multi-step synthetic routes that ensure high yield and purity. These methods may include the use of phase-transfer catalysts and controlled reaction conditions to optimize the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-[4-(1,2,4-Triazol-1-yl)butoxy]benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the triazole ring or the benzonitrile moiety.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the triazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include potassium permanganate for oxidation, sodium borohydride for reduction, and various alkyl halides for substitution reactions. Reaction conditions often involve the use of solvents like dichloromethane and catalysts such as palladium on carbon .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups .
Scientific Research Applications
2-[4-(1,2,4-Triazol-1-yl)butoxy]benzonitrile has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-[4-(1,2,4-Triazol-1-yl)butoxy]benzonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring can form hydrogen bonds and other interactions with biological targets, leading to inhibition or activation of specific pathways. For example, triazole derivatives are known to inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism .
Comparison with Similar Compounds
Similar Compounds
Fluconazole: A widely used antifungal agent that also contains a triazole ring.
Voriconazole: Another antifungal agent with a similar structure and mechanism of action.
Letrozole: An antineoplastic agent used in the treatment of breast cancer.
Uniqueness
2-[4-(1,2,4-Triazol-1-yl)butoxy]benzonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-[4-(1,2,4-triazol-1-yl)butoxy]benzonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O/c14-9-12-5-1-2-6-13(12)18-8-4-3-7-17-11-15-10-16-17/h1-2,5-6,10-11H,3-4,7-8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEGADVPARNUGIQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)OCCCCN2C=NC=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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